molecular formula C18H29NO6 B4004871 3-(2-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid

3-(2-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid

Cat. No.: B4004871
M. Wt: 355.4 g/mol
InChI Key: PAKRJXYMZQHXNQ-UHFFFAOYSA-N
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Description

3-(2-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C18H29NO6 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(2-sec-butylphenoxy)propyl](2-methoxyethyl)amine oxalate is 355.19948764 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Binuclear Iron(III) Complexes

Oxalate-bridged binuclear iron(III) complexes have been synthesized using pyridine-based aminophenol ligands. These complexes exhibit interesting properties like antiferromagnetic coupling between iron centers and ligand-centered oxidations, indicating potential applications in magnetic and electrochemical studies (Heidari et al., 2013).

Phenol Oxidation Mechanisms

The one-electron oxidation of hydrogen-bonded phenol by a series of one-electron oxidants has been studied, revealing insights into proton-coupled electron transfer mechanisms. This research could be significant in understanding the oxidation processes in organic chemistry (Rhile & Mayer, 2004).

Copper Complexes and Phenolate Hydroxylation

A study focused on bis(mu-oxo)dicopper(III) complexes indicates their ability to hydroxylate phenolate, suggesting implications for understanding enzyme mimetics and catalysis in organic chemistry (Herres‐Pawlis et al., 2009).

Electrochemical Analysis

Research involving the modification of carbon nanotubes for the development of iodide-selective electrodes suggests applications in electrochemical sensing and analysis (Ghaedi et al., 2015).

Phytochemical Studies

The study of 3-alkyl-2-methoxypyrazines in raw vegetables, involving methods for their separation and identification, could contribute to understanding the chemical composition and potential health benefits of these vegetables (Murray & Whitfield, 1975).

Oxalate Complex Structures

A study on oxalates of various amines showcases diverse hydrogen-bonded networks, which could be relevant in the field of crystallography and material science (Vaidhyanathan et al., 2002).

Spectroscopic Analysis

Molecular structure and spectroscopic analysis of (2-methoxyphenyl)oxalate could inform research in fields like organic chemistry and material science, providing insights into molecular characteristics and chemical behaviors (Şahin et al., 2015).

These studies demonstrate the multifaceted applications of 3-(2-sec-butylphenoxy)propylamine oxalate in various scientific fields, including chemistry, material science, and environmental studies.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, 2-Methoxyethylamine is classified as a flammable liquid, harmful if swallowed or inhaled, and causes severe skin burns and eye damage .

Properties

IUPAC Name

3-(2-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.C2H2O4/c1-4-14(2)15-8-5-6-9-16(15)19-12-7-10-17-11-13-18-3;3-1(4)2(5)6/h5-6,8-9,14,17H,4,7,10-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKRJXYMZQHXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCCNCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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